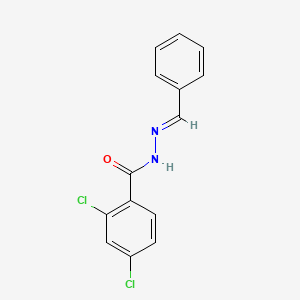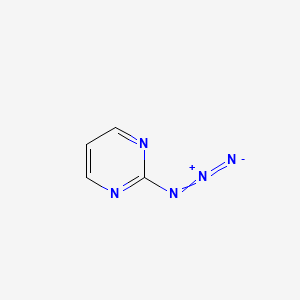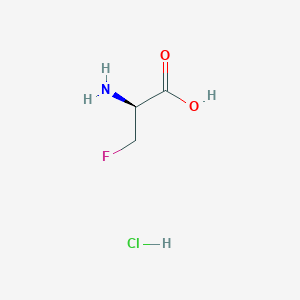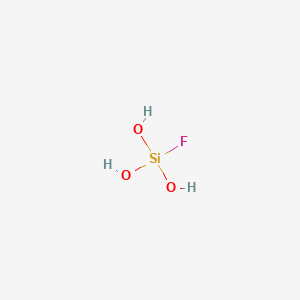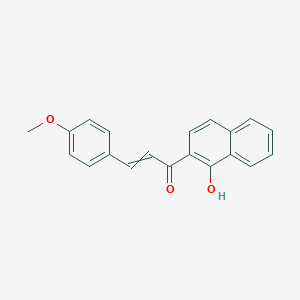
1-(1-Hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Epoxides, quinones.
Reduction: Alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules and materials. It serves as a building block for the preparation of more complex structures.
Biology
In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The biological activity of 1-(1-Hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The compound’s hydroxyl and methoxy groups play a crucial role in its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-
- 2-Propen-1-one, 1-(1-hydroxy-2-naphthalenyl)-3-phenyl-
- 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-
Uniqueness
The presence of both a naphthalenyl and a methoxyphenyl group in 1-(1-Hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one makes it unique compared to other chalcones. This unique structure may contribute to its distinct biological activities and applications.
Properties
CAS No. |
40649-75-0 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H16O3/c1-23-16-10-6-14(7-11-16)8-13-19(21)18-12-9-15-4-2-3-5-17(15)20(18)22/h2-13,22H,1H3 |
InChI Key |
FCQCOOZSDMTDDH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[(2-hydroxyphenyl)methylene]-2-phenyl-oxazol-5-one](/img/structure/B1655603.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine](/img/structure/B1655604.png)
![4-Chloro[1,1'-biphenyl]-2,5-dione](/img/structure/B1655605.png)
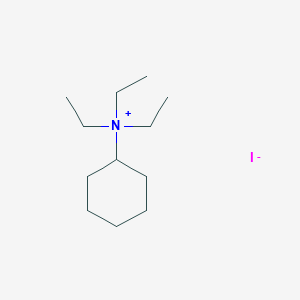
![1,3-Dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1655609.png)
![[1-(Propane-2-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B1655611.png)
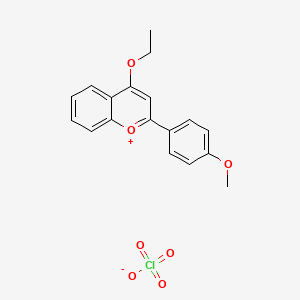
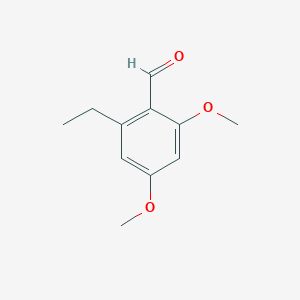
![n,n,2-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1655615.png)
